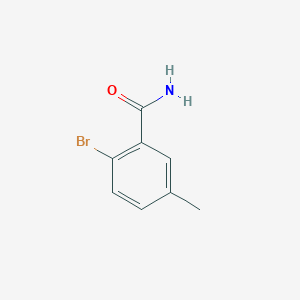

2-Bromo-5-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

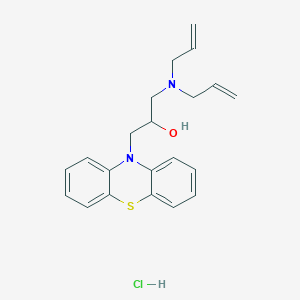

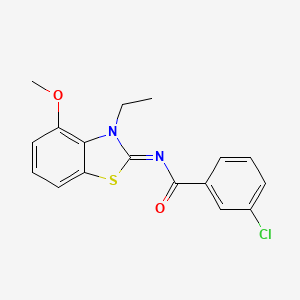

2-Bromo-5-methylbenzamide is a chemical compound with the molecular formula C8H8BrNO . It has a molecular weight of 214.061 . It is used in the field of life sciences and is considered a chemical building block .

Molecular Structure Analysis

The molecular structure of 2-Bromo-5-methylbenzamide consists of a benzene ring substituted with a bromo group, a methyl group, and a benzamide group . The exact 3D structure is not provided in the available resources.Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Bromo-5-methylbenzamide are not fully detailed in the available resources. It has a molecular weight of 214.061 . More specific properties such as melting point, boiling point, and solubility are not provided.Wissenschaftliche Forschungsanwendungen

Catalytic Synthesis Applications

2-Bromo-5-methylbenzamide plays a role in the synthesis of various compounds. For instance, it is involved in the Cu(I)-catalyzed synthesis of substituted 3-methyleneisoindolin-1-ones, a process that includes decarboxylative cross-coupling with aryl alkynyl acids, followed by heteroannulation. This synthesis method is important in organic chemistry for creating structurally diverse compounds (Gogoi et al., 2014).

Synthesis of Pesticides

Photodynamic Therapy

Research has explored the use of derivatives of 2-Bromo-5-methylbenzamide in photodynamic therapy, particularly in the treatment of cancer. For example, novel crystalline forms of derivatives with potential applications in treating a range of disorders including asthma, gastrointestinal diseases, pain, and depression have been studied (P. Norman, 2008).

Antioxidant and Antimicrobial Properties

Compounds derived from 2-Bromo-5-methylbenzamide have shown significant antioxidant activity, as seen in derivatives isolated from the marine red alga Rhodomela confervoides. These derivatives also exhibit moderate antimicrobial activity, indicating potential applications in food preservation and pharmaceuticals (Ke-kai Li et al., 2012).

Tumor Imaging and Cancer Research

2-Bromo-5-methylbenzamide derivatives have been utilized in the development of high-affinity radiolabeled ligands for imaging tumors. Studies have shown that these compounds can effectively target σ2 receptors, which are upregulated in proliferating tumor cells, making them useful in cancer diagnosis and research (Rowland et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-bromo-5-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c1-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H2,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDLKZVKEMMUFKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-methylbenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chlorofuro[3,2-b]pyridine-2-carboxylic acid](/img/structure/B2466615.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)

![N-(1-Cyanoethyl)-3-[(2-hydroxy-2-phenylethyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2466624.png)

![N-(benzo[d]thiazol-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2466626.png)

![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)

![9-(4-bromophenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2466631.png)